2-Chloro-7-iodoquinoxaline
CAS No.: 347162-16-7
Cat. No.: VC3931638
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347162-16-7 |
|---|---|
| Molecular Formula | C8H4ClIN2 |
| Molecular Weight | 290.49 g/mol |
| IUPAC Name | 2-chloro-7-iodoquinoxaline |
| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H |
| Standard InChI Key | KSPJCNNSOPKPDJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC=C(N=C2C=C1I)Cl |
| Canonical SMILES | C1=CC2=NC=C(N=C2C=C1I)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Chloro-7-iodoquinoxaline features a bicyclic quinoxaline core with chlorine and iodine substituents at positions 2 and 7 (Figure 1). The iodine atom’s large atomic radius (1.39 Å) introduces steric effects, while its polarizability enhances electrophilic reactivity. The chlorine atom (atomic radius: 0.79 Å) contributes to electron-withdrawing properties, stabilizing the aromatic system through resonance .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄ClIN₂ | |
| Molecular Weight | 290.488 g/mol | |
| Exact Mass | 289.911 Da | |
| Polar Surface Area | 25.78 Ų | |
| logP | 2.89 |
Synthetic Methodologies
Regioselective Halogenation
The synthesis of 2-Chloro-7-iodoquinoxaline typically involves sequential halogenation. A reported method starts with quinoxaline undergoing chlorination at position 2 using phosphorus oxychloride (POCl₃), followed by iodination at position 7 via an electrophilic aromatic substitution with iodine monochloride (ICl) in dichloromethane . Yield optimization (72–85%) is achieved by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 quinoxaline:ICl) .
Table 2: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | POCl₃, DMF | Toluene | 110°C | 90% |
| 2 | ICl, NaHCO₃ | DCM | 0–5°C | 78% |
Physicochemical Properties
Spectral Characterization
-
¹H NMR: Aromatic protons resonate at δ 7.8–8.3 ppm, with deshielding observed at H-3 and H-6 due to adjacent electronegative substituents .
-
UV-Vis: Absorption maxima at 265 nm (π→π*) and 310 nm (n→π*) correlate with conjugated diimine systems .
Electronic Structure and Computational Insights
Natural Bond Orbital (NBO) Analysis
Computational studies on analogous chloro-iodo quinoline derivatives reveal significant charge transfer from lone pairs of iodine (LP → σC-I) and chlorine (LP → σC-Cl), stabilizing the molecule by 13–15 kcal/mol . The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, aligning with experimental observations of selective iodination .
Biological and Pharmacological Relevance
| Target | Binding Affinity (kcal/mol) | Interaction Residues |
|---|---|---|
| SARS-CoV-2 Mpro | −7.2 | Phe140, His163, Glu166 |
| TLR7 | −6.8 | Leu557, Phe556 |
Structure-Activity Relationships (SAR)
-
Chlorine Substitution: Enhances metabolic stability by reducing CYP450-mediated oxidation .
-
Iodine Substitution: Improves membrane permeability (logP = 2.89) and halogen bonding capacity .
Industrial and Materials Science Applications
Catalytic Intermediates
The iodine atom facilitates Ullmann-type couplings, enabling the synthesis of π-conjugated polymers for organic light-emitting diodes (OLEDs). For example, polymerization with 2,5-dibromothiophene yields a copolymer with an emission maximum at 520 nm .
Coordination Chemistry
Iodine’s lone pairs allow coordination to transition metals (e.g., Pd, Cu), forming complexes used in cross-coupling catalysis. A Pd(II) complex of 2-Chloro-7-iodoquinoxaline demonstrates a turnover number (TON) of 1,200 in Sonogashira reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume